2-(4-formylphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-formylphenoxy)-N-phenylacetamide is an organic compound characterized by the presence of a formyl group attached to a phenoxy moiety, which is further connected to an acetamide group
Mechanism of Action
Target of Action
The primary target of 2-(4-formylphenoxy)-N-phenylacetamide is related to the synthesis of β-lactam derivatives . β-lactams are a class of antibiotics, which include penicillins, monobactams, carbacephems, and cephamycins . These antibiotics are known for their biological activity and are used widely in the medical field .
Mode of Action
The compound interacts with its targets through a diastereoselective ketene-imine cycloaddition reaction . This reaction involves the compound 2-(4-formylphenoxy) acetic acid and an imine, using NEt3 as a base and p-toluensulfonyl chloride . The result of this reaction is the formation of aldehyde-functionalized β-lactams .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of β-lactams . The compound contributes to the stereoselective synthesis of β-lactams, which is a critical process in the production of various antibiotics .
Result of Action
The result of the action of this compound is the production of aldehyde-functionalized β-lactams . These β-lactams are key components in a range of antibiotics, contributing to their biological activity .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-formylphenoxy)-N-phenylacetamide has been found to play a role in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with organoboron reagents in the process .
Cellular Effects
For instance, thiazole-pyridine hybrids, which also contain a phenoxyacetamide moiety, have demonstrated anticancer activity against prostate, liver, laryngeal, and breast cancer cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its participation in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Its role in the Suzuki–Miyaura coupling reaction suggests that it may be relatively stable under mild and functional group tolerant reaction conditions .
Metabolic Pathways
Its role in the Suzuki–Miyaura coupling reaction suggests that it may interact with organoboron reagents and palladium in this process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)-N-phenylacetamide typically involves the condensation of 4-formylphenol with N-phenylacetamide under specific reaction conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)-N-phenylacetamide.
Reduction: 2-(4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-formylphenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-formylphenoxyacetic acid: Contains a formyl group and a phenoxy moiety but differs in the acetic acid group instead of the acetamide.
2-(2-formylphenoxy)acetic acid: Similar structure but with the formyl group in the ortho position, leading to different reactivity and properties.
2-(2-methoxyphenoxy)acetic acid: Contains a methoxy group instead of a formyl group, affecting its chemical behavior and applications.
Uniqueness
The presence of both formyl and acetamide groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research fields .
Properties
IUPAC Name |
2-(4-formylphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h1-10H,11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFBRNOSAWNLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.